![molecular formula C8H7F3N2O3S B13409279 1H-Benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B13409279.png)
1H-Benzo[d]imidazole trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazolium triflate: (MFCD16876721) is a chemical compound with the molecular formula C7H6N2.CHF3O3S and a molecular weight of 268.214 g/mol It is known for its unique structure, which includes a benzimidazole ring and a triflate group
準備方法
Synthetic Routes and Reaction Conditions: Benzimidazolium triflate can be synthesized through the reaction of benzimidazole with triflic acid. The reaction typically involves the following steps:
Starting Materials: Benzimidazole and triflic acid.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature.
Procedure: Benzimidazole is dissolved in the solvent, and triflic acid is added dropwise with stirring. The reaction mixture is then allowed to react for a specified period, usually several hours.
Isolation: The product is isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods: Industrial production of benzimidazolium triflate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade starting materials and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions: Benzimidazolium triflate undergoes various chemical reactions, including:
Substitution Reactions: The triflate group can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction under appropriate conditions.
Complexation Reactions: Benzimidazolium triflate can form complexes with metal ions, which are useful in catalysis and other applications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the benzimidazole ring.
科学的研究の応用
Benzimidazolium triflate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of new carbon-nitrogen bonds.
Biology: Benzimidazolium triflate derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing into the use of benzimidazolium triflate in drug development, particularly for its potential anticancer properties.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of benzimidazolium triflate involves its interaction with molecular targets such as enzymes and receptors. The triflate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The benzimidazole ring can interact with biological molecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways.
類似化合物との比較
Benzimidazolium triflate can be compared with other similar compounds, such as:
Benzimidazole: The parent compound, which lacks the triflate group.
Imidazolium Triflate: A similar compound with an imidazole ring instead of a benzimidazole ring.
Trifluoromethanesulfonic Acid: The acid form of the triflate group.
Uniqueness: Benzimidazolium triflate is unique due to the presence of both the benzimidazole ring and the triflate group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H7F3N2O3S |
|---|---|
分子量 |
268.22 g/mol |
IUPAC名 |
1H-benzimidazole;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C7H6N2.CHF3O3S/c1-2-4-7-6(3-1)8-5-9-7;2-1(3,4)8(5,6)7/h1-5H,(H,8,9);(H,5,6,7) |
InChIキー |
IWYHWZTYVNIDAE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC=N2.C(F)(F)(F)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409200.png)
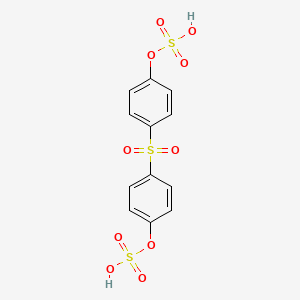
![(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile (Mixture)](/img/structure/B13409229.png)
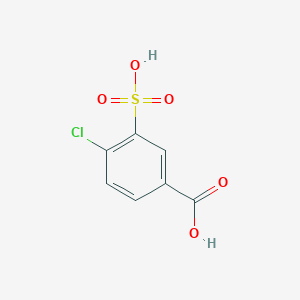
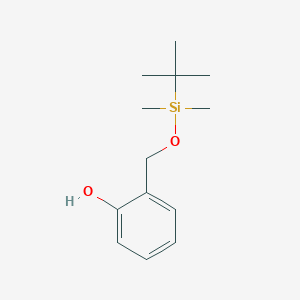
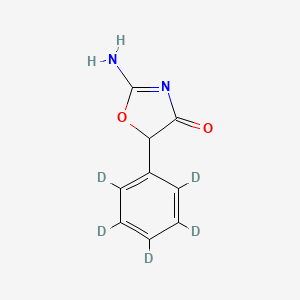
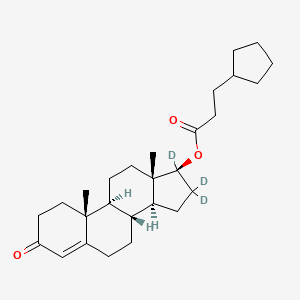
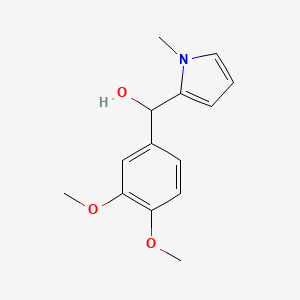
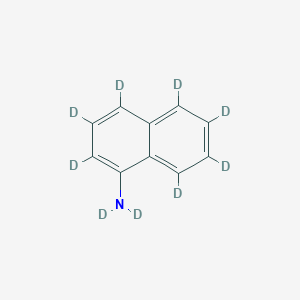


![1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B13409275.png)
![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B13409278.png)
![4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)
